molecular formula C20H18F4N2O2S2 B2864318 4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 895996-71-1

4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2864318
CAS No.: 895996-71-1
M. Wt: 458.49
InChI Key: FBDSRAFOSJVMFM-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a trifluoromethyl-substituted benzene sulfonamide core linked to a 4-methylphenyl-substituted thiazole ring via an ethyl spacer. The 4-fluoro and trifluoromethyl groups enhance its lipophilicity and metabolic stability, while the thiazole ring contributes to conformational rigidity.

Properties

IUPAC Name

4-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F4N2O2S2/c1-12-3-5-14(6-4-12)19-26-13(2)18(29-19)9-10-25-30(27,28)15-7-8-17(21)16(11-15)20(22,23)24/h3-8,11,25H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDSRAFOSJVMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Fluoro-3-(Trifluoromethyl)Benzenesulfonyl Chloride

The sulfonamide group originates from the corresponding sulfonyl chloride. Patent US7199257B1 details the preparation of analogous fluorophenylsulfonyl chlorides via chlorosulfonation. For this compound, 4-fluoro-3-(trifluoromethyl)benzene is treated with chlorosulfonic acid under controlled conditions (0–5°C, 4–6 h), yielding the sulfonyl chloride intermediate. Purification via recrystallization from dichloromethane/hexane mixtures ensures high electrophilic reactivity for subsequent amidation.

Preparation of 2-[4-Methyl-2-(4-Methylphenyl)-1,3-Thiazol-5-yl]Ethylamine

The thiazole-ethylamine moiety is synthesized via Hantzsch thiazole cyclization. A reported protocol (PMC9462268) involves reacting 4-methylphenyl thioamide with α-bromo-4-methylacetophenone in ethanol at reflux (12 h), forming 4-methyl-2-(4-methylphenyl)-1,3-thiazole. Subsequent bromination at the 5-position using N-bromosuccinimide (NBS) in CCl₄, followed by nucleophilic displacement with ethylenediamine in DMF, yields the primary amine.

Sulfonamide Coupling Strategies

Direct Amidation of Sulfonyl Chloride

The most straightforward method involves reacting the sulfonyl chloride (1.1) with the thiazole-ethylamine (1.2) in a polar aprotic solvent (e.g., DCM or THF) with a tertiary amine base (pyridine or Et₃N). Patent WO2022056100A1 demonstrates this approach for analogous sulfonamides, achieving yields of 68–75% after column chromatography (SiO₂, ethyl acetate/hexane). Critical parameters include:

  • Temperature: 0°C to room temperature.
  • Stoichiometry: 1.2 equiv sulfonyl chloride to amine.
  • Reaction time: 4–6 h.

Microwave-Assisted Coupling

PMC6259578 reports accelerated sulfonamide formation using microwave irradiation (100°C, 30 min) in DMF with K₂CO₃ as base. This method reduces side products like sulfonate esters, enhancing purity (≥95% by HPLC).

Optimization of Reaction Conditions

Solvent Effects

Comparative studies (PMC10253812) highlight solvent impacts:

  • Dichloromethane (DCM) : Favors rapid reaction but may require longer stirring (8 h) for complete conversion.
  • Tetrahydrofuran (THF) : Slower kinetics but higher selectivity due to better solubility of intermediates.

Catalytic Enhancements

Adding catalytic DMAP (4-dimethylaminopyridine, 0.1 equiv) accelerates the coupling by stabilizing the transition state, as evidenced in PMC9462268. This modification boosts yields to 82–85%.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.21 (d, J = 8.4 Hz, 1H, ArH).
    • δ 7.89 (d, J = 7.8 Hz, 2H, thiazole-ArH).
    • δ 3.72 (t, J = 6.6 Hz, 2H, -CH₂NH-).
  • ¹⁹F NMR : δ -62.4 (CF₃), -114.2 (Ar-F).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with retention time = 12.4 min.

Scale-Up Considerations and Industrial Feasibility

Continuous Flow Synthesis

Adopting flow chemistry (PMC10253812) minimizes exothermic risks during sulfonyl chloride formation. A tubular reactor with residence time 15 min (40°C, 2 bar pressure) achieves 90% conversion.

Cost-Effective Purification

Recrystallization from ethanol/water (3:1) replaces column chromatography for large batches, reducing solvent waste.

Challenges and Alternative Routes

Competing Side Reactions

Over-sulfonation at the benzene ring’s para-position is mitigated by using excess chlorosulfonic acid (3.0 equiv) and short reaction times.

Thiazole Ring Functionalization

Alternative routes (PMC6259578) employ pre-formed thiazole bromides in Suzuki-Miyaura couplings, though this introduces palladium contamination concerns.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiazoles.

Scientific Research Applications

4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections or cancer.

    Industry: Used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues from Sulfonamide and Heterocyclic Families

The compound shares functional and structural motifs with sulfonamide-triazole hybrids, thiazole-containing derivatives, and fluorinated aromatics. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound ID/Name Core Structure Key Substituents Functional Groups
Target Compound Benzene sulfonamide + thiazole 4-Fluoro, 3-(trifluoromethyl), 4-methylphenyl Sulfonamide, thiazole, fluorinated
Compounds [7–9] () Triazole-thione + sulfonyl 4-(4-X-phenylsulfonyl), 2,4-difluorophenyl Triazole, sulfonyl, difluorophenyl
708992-21-6 () Triazole-thioacetamide Benzodioxol-5-ylmethyl, 5-(2-furyl)-4-phenyl Triazole, thioacetamide, benzodioxol
827593-21-5 () Triazole-sulfonamide 5-Bromo-thiophene, 3-chlorophenyl Sulfonamide, triazole, bromothiophene
592472-67-8 () Benzamide + sulfonyl 2-Chlorobenzyl, methylsulfonyl Sulfonamide, benzamide, chloro

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogues (e.g., compounds [7–9] in ).
  • Acidity: The sulfonamide group (pKa ~10) is less acidic than thiols (pKa ~8) but more acidic than carboxamides.
  • Solubility : Fluorinated aromatic rings reduce aqueous solubility relative to hydroxyl or amine-substituted analogues.

Bioactivity Implications (Hypothetical)

  • Enzyme Inhibition: Sulfonamides are known carbonic anhydrase or cyclooxygenase inhibitors. The trifluoromethyl group may improve target affinity over chloro/bromo substituents (e.g., compounds [4–6] in ) .
  • Antimicrobial Activity : Thiazole rings (as in the target) and triazoles (e.g., 827593-21-5) are associated with antimicrobial properties due to heterocycle-mediated interactions with microbial enzymes .

Biological Activity

The compound 4-fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic molecule notable for its unique structural features, including a sulfonamide group and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Structural Characteristics

The molecular structure of the compound is characterized by:

  • A thiazole ring, which is known for its diverse biological activities.
  • A sulfonamide group that enhances solubility and biological interactions.
  • Fluorine substituents which can significantly influence the pharmacokinetic properties and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

Compound Structure Features Biological Activity
2-(4-Methylphenyl)-1,3-thiazoleMethyl-substituted thiazoleAntitumor activity
Benzene sulfonamide derivativesSulfonamide groupCarbonic anhydrase inhibition
4-Fluoro-N-(thiazolyl)benzenesulfonamideFluorinated sulfonamideAnticonvulsant properties

The unique combination of structural elements in this compound may lead to distinct pharmacological profiles compared to other similar compounds.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds related to this structure have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation was evaluated using human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines, showing promising results with IC50 values indicating effective inhibition .

Antimicrobial Properties

The sulfonamide functionality is well-known for its antimicrobial activities. Compounds derived from sulfonamides have been shown to exhibit potent antibacterial effects against various pathogens. For example, studies have reported that similar thiazole-containing compounds can inhibit bacterial growth effectively, suggesting that this compound may also possess significant antimicrobial properties .

Case Studies and Research Findings

  • Anticancer Studies : In a comparative study, the compound exhibited a log GI50 value of approximately -6.0 against breast cancer cells, indicating strong cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
  • Mechanistic Insights : The mechanism of action appears to involve the inhibition of key enzymes involved in tumor growth and proliferation. This was supported by assays that demonstrated the compound's ability to interfere with cellular signaling pathways critical for cancer cell survival .
  • Inhibition of Carbonic Anhydrase : The sulfonamide group has been linked to carbonic anhydrase inhibition, which is crucial for regulating pH and fluid balance in tissues. This property could be leveraged for therapeutic applications in conditions such as glaucoma and edema.

Q & A

Q. What methodologies address challenges in multi-step synthesis scalability?

  • Methodological Answer : Optimize stepwise yields (>80% per step) using flow chemistry for exothermic reactions. Implement Design of Experiments (DoE) to identify critical parameters (e.g., reactant stoichiometry, residence time). Green chemistry principles (e.g., solvent recycling) reduce waste .

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